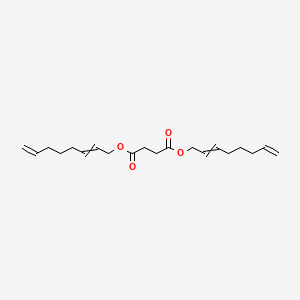

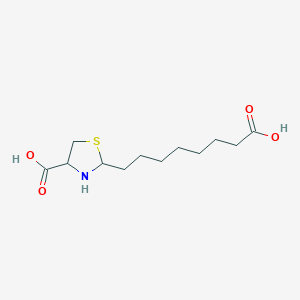

Undecyl 2,3-bis(dodecyloxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

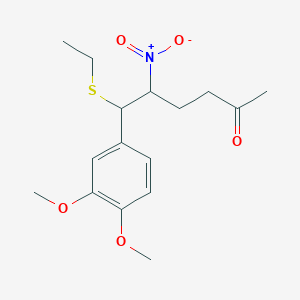

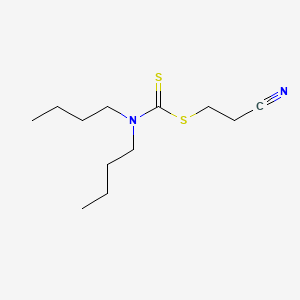

Undecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C38H76O4 . It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Esters like undecyl 2,3-bis(dodecyloxy)propanoate are typically synthesized through the esterification of carboxylic acids with alcohols in the presence of a mineral acid catalyst . The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water .

Industrial Production Methods

In industrial settings, the production of esters often involves the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester product .

Chemical Reactions Analysis

Types of Reactions

Undecyl 2,3-bis(dodecyloxy)propanoate, like other esters, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction .

Common Reagents and Conditions

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and can be catalyzed by either an acid or a base.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from the hydrolysis of this compound are undecyl alcohol and dodecanoic acid .

Scientific Research Applications

Undecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The ester bond is hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: A simple ester used as a solvent in various industrial applications.

Methyl butyrate: An ester with a fruity odor, used in flavoring and fragrance industries.

Butyl propionate: An ester used as a solvent and in the production of perfumes.

Uniqueness

Undecyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which impart distinct physicochemical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters . These properties make it particularly useful in applications requiring long-lasting effects and stability .

Properties

CAS No. |

64713-50-4 |

|---|---|

Molecular Formula |

C38H76O4 |

Molecular Weight |

597.0 g/mol |

IUPAC Name |

undecyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C38H76O4/c1-4-7-10-13-16-19-22-24-27-30-33-40-36-37(41-34-31-28-25-23-20-17-14-11-8-5-2)38(39)42-35-32-29-26-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |

InChI Key |

JRUMUGVAEKZCMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)